molecular formula C16H22N4O2 B15163003 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine CAS No. 192711-36-7

2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B15163003
CAS No.: 192711-36-7
M. Wt: 302.37 g/mol
InChI Key: PETMYHRXGSAHBI-UHFFFAOYSA-N
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Description

2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-nitro-1-octyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF.

Major Products Formed

    Reduction: 2-(4-Amino-1-octyl-1H-pyrazol-3-yl)pyridine.

    Substitution: Various substituted pyridine derivatives.

    Coupling: Complex heterocyclic compounds.

Scientific Research Applications

2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and pyridine rings provide structural rigidity and facilitate binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the nitro and octyl groups.

    4-Nitro-1-octyl-1H-pyrazole: Lacks the pyridine ring.

    2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Similar but lacks the octyl group.

Uniqueness

2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the nitro and octyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and pyridine rings makes it a versatile compound for various applications.

Properties

CAS No.

192711-36-7

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

2-(4-nitro-1-octylpyrazol-3-yl)pyridine

InChI

InChI=1S/C16H22N4O2/c1-2-3-4-5-6-9-12-19-13-15(20(21)22)16(18-19)14-10-7-8-11-17-14/h7-8,10-11,13H,2-6,9,12H2,1H3

InChI Key

PETMYHRXGSAHBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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